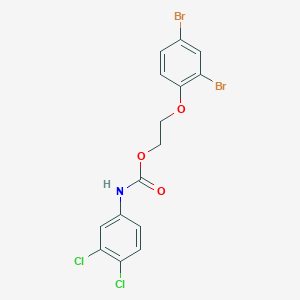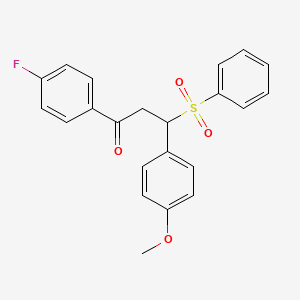
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, also known as ANIT, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANIT is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C22H14N2O4. In
科学的研究の応用
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research as a model compound for studying drug-induced liver injury and cholestasis. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can induce hepatotoxicity by inhibiting the bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes to bile canaliculi. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the accumulation of bile acids in hepatocytes, resulting in oxidative stress, inflammation, and cell death. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has also been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
作用機序
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione inhibits BSEP by binding to its substrate-binding site and blocking the transport of bile acids. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione also induces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and activates the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes inflammation and oxidative stress. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity is characterized by the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and the accumulation of bile acids in hepatocytes. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of bile ductular structures and the proliferation of cholangiocytes, which are involved in the repair and regeneration of the liver. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the disruption of bile flow and the impairment of liver function.
実験室実験の利点と制限
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful tool for studying drug-induced liver injury and cholestasis in vitro and in vivo. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity can be monitored by measuring the levels of liver enzymes and bile acids in serum and liver tissue. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used to evaluate the efficacy of drugs and natural compounds in preventing or treating liver injury. However, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has some limitations, such as its low solubility in water and its potential toxicity to experimental animals and humans.
将来の方向性
There are several future directions for 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione research, including the development of more efficient and safer synthesis methods, the identification of novel targets and pathways involved in 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity, and the evaluation of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione as a potential therapeutic agent for liver diseases. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used as a tool for studying the mechanisms of drug-induced liver injury and cholestasis in different species and disease models. Additionally, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be combined with other compounds or therapies to enhance its therapeutic effects and reduce its toxicity.
合成法
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and aniline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction between 4-nitrobenzaldehyde and aniline in the presence of acetic anhydride and zinc chloride. The yield of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.
特性
IUPAC Name |
2-anilino-2-(4-nitrophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19-17-8-4-5-9-18(17)20(25)21(19,22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(26)27/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZASDXOJQKFKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)